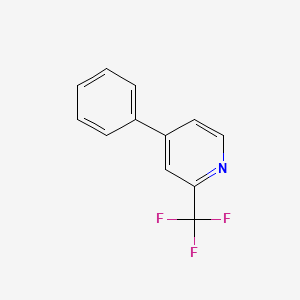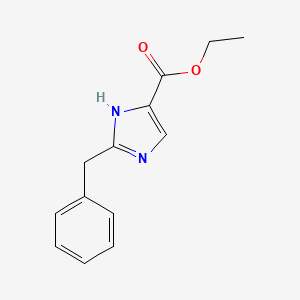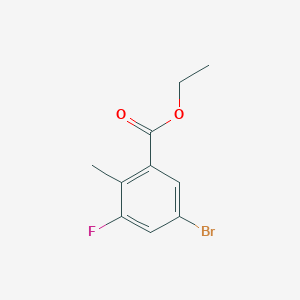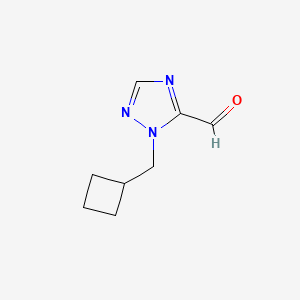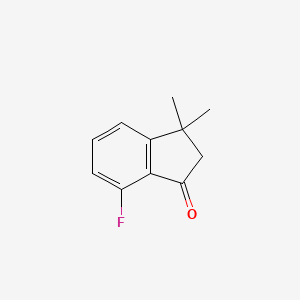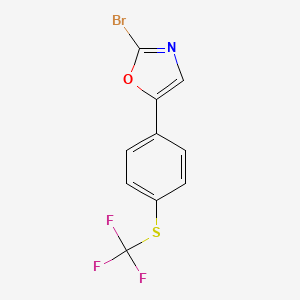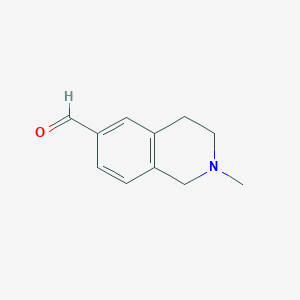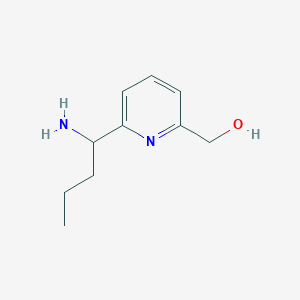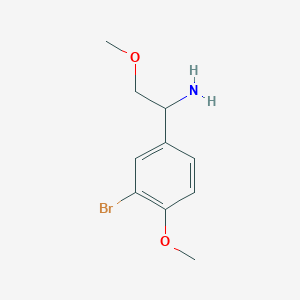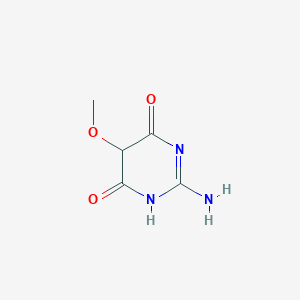
2-amino-5-methoxy-1H-pyrimidine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-methoxy-1H-pyrimidine-4,6-dione is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methoxy-1H-pyrimidine-4,6-dione typically involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-methoxy-1H-pyrimidine-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds.
Applications De Recherche Scientifique
2-amino-5-methoxy-1H-pyrimidine-4,6-dione has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-amino-5-methoxy-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and nucleic acids, influencing their activity and function . These interactions are crucial for its biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in the functional groups attached to the ring.
2-amino-5-methylpyrimidine-4,6-dione: Another derivative with a methyl group instead of a methoxy group.
Uniqueness
2-amino-5-methoxy-1H-pyrimidine-4,6-dione is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These properties make it particularly valuable in the synthesis of specialized compounds and in various research applications.
Propriétés
Formule moléculaire |
C5H7N3O3 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
2-amino-5-methoxy-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H7N3O3/c1-11-2-3(9)7-5(6)8-4(2)10/h2H,1H3,(H3,6,7,8,9,10) |
Clé InChI |
BDPLECZQRGUKAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1C(=O)NC(=NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


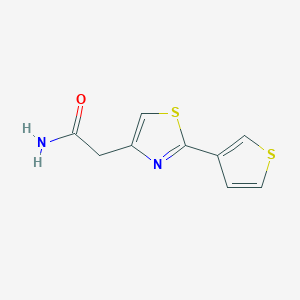
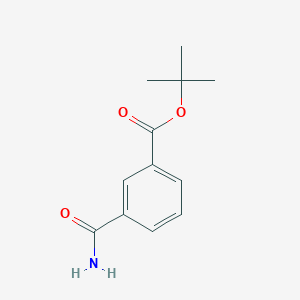
![6,7,8,9-Tetrahydro-5H-dibenzo[b,i][1,6]oxazecine](/img/structure/B12968811.png)
